

# **Application Notes and Protocols for SHP389 (TNO155) in In Vivo Xenograft Studies**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

SHP389, also known as TNO155, is a potent and selective allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2).[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and differentiation by modulating the RAS-MAPK signaling pathway.[1][3] Dysregulation of the RAS-MAPK pathway is a frequent driver of oncogenesis, making SHP2 an attractive target for cancer therapy.[4] Preclinical studies have demonstrated that TNO155 can effectively block RTK signaling and exhibits anti-tumor activity in various cancer models.

These application notes provide a comprehensive overview of the protocol for utilizing **SHP389** (TNO155) in in vivo xenograft studies. The content includes detailed experimental methodologies, a summary of quantitative data from preclinical studies, and visualizations of key signaling pathways and experimental workflows.

#### **Mechanism of Action**

**SHP389** (TNO155) is an allosteric inhibitor that binds to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains of SHP2.[1] This binding stabilizes SHP2 in a closed, auto-inhibited conformation, which prevents its activation and subsequent dephosphorylation of downstream substrates.[1] The primary signaling pathway modulated by TNO155 is the RAS-MAPK pathway. By inhibiting SHP2,



TNO155 blocks the dephosphorylation of key signaling nodes, leading to the downregulation of phosphorylated ERK (p-ERK).[1][5]

## **Quantitative Data Summary**

The following tables summarize the in vitro potency and preclinical in vivo efficacy of **SHP389** (TNO155) from various studies.

Table 1: In Vitro Potency of SHP389 (TNO155)

| Assay                      | Target/Cell Line | IC50        |
|----------------------------|------------------|-------------|
| SHP2 Biochemical Assay     | SHP2             | 36 nM[2]    |
| p-ERK Cellular Assay       | -                | 36 nM[2]    |
| SHP2 Inhibition            | Wild-type SHP2   | 0.011 μM[6] |
| pERK Inhibition            | KYSE520          | 0.008 μM[7] |
| Cell Proliferation (5-day) | KYSE520          | 0.100 μM[7] |

Table 2: In Vivo Efficacy of TNO155 in Xenograft Models



| Cancer Type                        | Xenograft<br>Model                 | Treatment                              | Dosing<br>Schedule                                                                                   | Outcome                                                                       |
|------------------------------------|------------------------------------|----------------------------------------|------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------|
| BRAF V600E<br>Colorectal<br>Cancer | HT-29<br>Xenografts                | TNO155                                 | 20 mg/kg, twice daily                                                                                | Moderate tumor growth inhibition[8]                                           |
| BRAF V600E<br>Colorectal<br>Cancer | HT-29<br>Xenografts                | Dabrafenib +<br>Trametinib +<br>TNO155 | Dabrafenib: 30<br>mg/kg daily;<br>Trametinib: 0.3<br>mg/kg daily;<br>TNO155: 20<br>mg/kg twice daily | Enhanced tumor growth inhibition compared to single agents or dual therapy[8] |
| ALK-mutant<br>Neuroblastoma        | Murine ALK<br>mutant<br>xenografts | TNO155 +<br>Lorlatinib                 | Not specified                                                                                        | Reduced or<br>delayed tumor<br>growth and<br>prolonged<br>survival[4]         |

## **Experimental Protocols**

This section provides a detailed methodology for a typical in vivo xenograft study using SHP389 (TNO155).

### Cell Line-Derived Xenograft (CDX) Model Establishment

- Cell Culture: Culture the desired cancer cell line (e.g., HT-29) in the appropriate medium supplemented with 10% fetal bovine serum and antibiotics until cells reach 70-80% confluency.
- Cell Harvesting: Wash the cells with sterile phosphate-buffered saline (PBS) and detach them using trypsin-EDTA. Neutralize the trypsin with complete culture medium.
- Cell Counting and Viability: Centrifuge the cell suspension, resuspend the pellet in serumfree medium or PBS, and determine the cell count and viability using a hemocytometer or an automated cell counter. A viability of >90% is recommended.



#### • Cell Implantation:

- $\circ$  Resuspend the viable cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 1 x 10<sup>7</sup> to 1 x 10<sup>8</sup> cells/mL.
- Subcutaneously inject 100-200 μL of the cell suspension into the flank of immunocompromised mice (e.g., nude or NOD/SCID mice).

## **Tumor Monitoring and Animal Grouping**

- Tumor Measurement: Monitor tumor growth by measuring the length and width of the tumors with calipers two to three times per week.
- Tumor Volume Calculation: Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
- Randomization: Once the tumors reach a predetermined average volume (e.g., 100-200 mm<sup>3</sup>), randomize the mice into treatment and control groups. Ensure that the average tumor volume is similar across all groups.

### SHP389 (TNO155) Formulation and Administration

- Formulation: Prepare a suspension of **SHP389** (TNO155) in a suitable vehicle for oral administration, such as 0.5% methylcellulose in sterile water. The formulation should be prepared fresh daily or according to its stability data.
- Dosage Calculation: Calculate the required dose for each mouse based on its body weight.
- Administration: Administer the calculated volume of the SHP389 (TNO155) formulation to the mice via oral gavage. A typical dosing schedule from preclinical studies is twice daily.

### In Vivo Efficacy Evaluation

- Data Collection: Continue to monitor tumor volumes and body weights of the mice throughout the study.
- Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size or at a fixed time point.



#### • Data Analysis:

- Plot the mean tumor volume ± standard error of the mean (SEM) for each treatment group over time.
- Calculate the tumor growth inhibition (TGI) to quantify the anti-tumor effect of the treatment.
- At the end of the study, tumors can be excised, weighed, and processed for further analysis, such as Western blotting for p-ERK levels or immunohistochemistry.

# Signaling Pathways and Experimental Workflows Signaling Pathway





Click to download full resolution via product page

Caption: SHP2 signaling pathway and the mechanism of SHP389 (TNO155) inhibition.



## **Experimental Workflow**



Click to download full resolution via product page



Caption: Experimental workflow for an in vivo xenograft study with **SHP389** (TNO155).

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Collection Data from SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - Cancer Research Communications -Figshare [aacr.figshare.com]
- 4. SHP2 INHIBITOR TNO155 SYNERGIZES WITH ALK INHIBITORS IN ALK-DRIVEN NEUROBLASTOMA MODELS - OAK Open Access Archive [oak.novartis.com]
- 5. Combinations with Allosteric SHP2 Inhibitor TNO155 to Block Receptor Tyrosine Kinase Signaling PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Application Notes and Protocols for SHP389 (TNO155) in In Vivo Xenograft Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574588#shp389-tno155-protocol-for-in-vivo-xenograft-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com